molecular formula C20H23ClN2O2 B11377443 3-chloro-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide

3-chloro-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide

Cat. No.: B11377443
M. Wt: 358.9 g/mol
InChI Key: CCSXLIZZCOTWLH-UHFFFAOYSA-N
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Description

3-chloro-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide is a synthetic organic compound that features a benzamide core substituted with a chloro group, a methoxyphenyl group, and a pyrrolidinyl ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 3-chlorobenzoic acid with an appropriate amine under amide coupling conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic aromatic substitution reaction, where 4-methoxyphenylamine reacts with the benzamide intermediate.

    Attachment of the Pyrrolidinyl Ethyl Group: The final step involves the alkylation of the intermediate with a pyrrolidinyl ethyl halide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scale-up, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 3-hydroxy-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide.

    Reduction: Formation of N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide.

    Substitution: Formation of N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide derivatives with various substituents replacing the chloro group.

Scientific Research Applications

3-chloro-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-chloro-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide derivatives: Compounds with different substituents on the benzamide core.

    N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide: Lacks the chloro group, leading to different reactivity and biological activity.

    3-chloro-N-[2-(4-hydroxyphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide: Features a hydroxyl group instead of a methoxy group, affecting its chemical properties.

Uniqueness

This compound is unique due to the combination of its chloro, methoxyphenyl, and pyrrolidinyl ethyl groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H23ClN2O2

Molecular Weight

358.9 g/mol

IUPAC Name

3-chloro-N-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]benzamide

InChI

InChI=1S/C20H23ClN2O2/c1-25-18-9-7-15(8-10-18)19(23-11-2-3-12-23)14-22-20(24)16-5-4-6-17(21)13-16/h4-10,13,19H,2-3,11-12,14H2,1H3,(H,22,24)

InChI Key

CCSXLIZZCOTWLH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(CNC(=O)C2=CC(=CC=C2)Cl)N3CCCC3

Origin of Product

United States

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